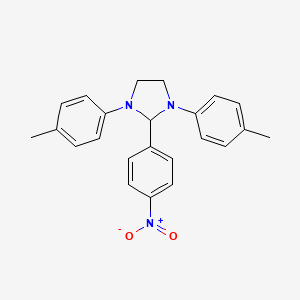![molecular formula C20H25NO3 B15015994 4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B15015994.png)
4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide is an organic compound with the molecular formula C20H25NO3. It is a benzamide derivative, characterized by the presence of a butoxy group and a 2-(2-methylphenoxy)ethyl group attached to the benzamide core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-(2-methylphenoxy)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-butoxy-N-[2-(4-methylphenoxy)ethyl]benzamide: This compound has a similar structure but with a different position of the methyl group on the phenoxy ring.
4-butoxy-N-[2-(2-thienyl)ethyl]benzamide: This compound contains a thienyl group instead of a methylphenoxy group.
Uniqueness
4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C20H25NO3 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C20H25NO3/c1-3-4-14-23-18-11-9-17(10-12-18)20(22)21-13-15-24-19-8-6-5-7-16(19)2/h5-12H,3-4,13-15H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
RBLHAISLGYYYBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-cyclohexylidene-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15015913.png)
![4-iodo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15015919.png)
![2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B15015921.png)
![4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B15015931.png)
![N-[(1E)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B15015941.png)
acetyl]hydrazono}-N-(4-methoxyphenyl)butanamide](/img/structure/B15015946.png)
![2-nitro-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B15015947.png)
![ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B15015951.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-[(Z)-(3-methoxy-4-methylphenyl)methylidene]propanehydrazide](/img/structure/B15015953.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B15015964.png)
![4-{(E)-[(2-hydroxyethyl)imino]methyl}-5-methyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15015967.png)
![4-(4-Oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B15015982.png)
![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15015987.png)
